6-bromo-N-cycloheptylquinazolin-4-amine
Description
6-Bromo-N-cycloheptylquinazolin-4-amine is a substituted quinazoline derivative characterized by a bromine atom at the 6-position of the quinazoline core and a cycloheptylamine group at the 4-position. Quinazoline derivatives are widely studied for their biological activities, particularly as kinase inhibitors, due to their ability to mimic ATP-binding motifs in enzymatic pockets .
Properties
Molecular Formula |
C15H18BrN3 |
|---|---|
Molecular Weight |
320.23 g/mol |
IUPAC Name |
6-bromo-N-cycloheptylquinazolin-4-amine |
InChI |
InChI=1S/C15H18BrN3/c16-11-7-8-14-13(9-11)15(18-10-17-14)19-12-5-3-1-2-4-6-12/h7-10,12H,1-6H2,(H,17,18,19) |
InChI Key |
ZQJQWPHEIAPBGP-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC2=NC=NC3=C2C=C(C=C3)Br |
Canonical SMILES |
C1CCCC(CC1)NC2=NC=NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-cycloheptylquinazolin-4-amine typically involves the following steps:
Bromination: The starting material, 4-quinazolinone, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 6th position.
Amination: The brominated intermediate is then reacted with cycloheptylamine under suitable conditions, often in the presence of a base like potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-cycloheptylquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinazoline ring can be subjected to oxidation or reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the quinazoline ring.
Reduction: Reduced forms of the quinazoline ring.
Scientific Research Applications
6-bromo-N-cycloheptylquinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-N-cycloheptylquinazolin-4-amine involves its interaction with specific molecular targets. The bromine atom and the quinazoline ring play crucial roles in binding to these targets, which may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Synthetic Accessibility : The 4-amine substituent significantly impacts reaction efficiency. For example, 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine is synthesized in near-quantitative yield (99%) under mild conditions , whereas bulkier substituents (e.g., benzyl groups) require elevated temperatures and longer reaction times . The cycloheptyl group’s steric bulk may necessitate optimized conditions (e.g., extended heating or polar solvents like DMF).
- Functionalization Potential: The bromine atom at position 6 enables Suzuki-Miyaura couplings, as demonstrated in , where benzo[d][1,3]dioxol-5-ylboronic acid was introduced to form 6-aryl derivatives .
Physicochemical Properties
Table 2: Physical Properties of Selected Analogs
Key Observations :
- Melting Points : Aromatic substituents (e.g., benzyl) correlate with higher melting points (166–167°C) due to enhanced π-π stacking , while aliphatic groups (e.g., cycloheptyl) may reduce crystallinity.
- Solubility : Hydrophobic substituents like cycloheptyl likely decrease aqueous solubility but improve lipid bilayer penetration, a critical factor for bioavailability.
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